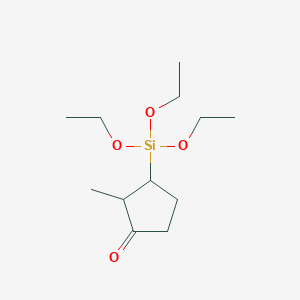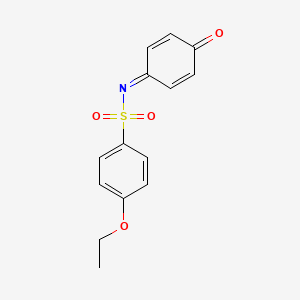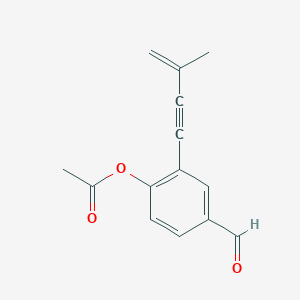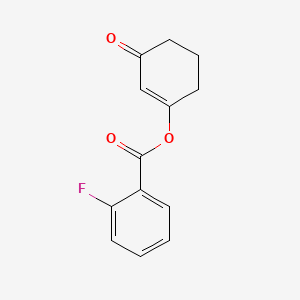
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one est un composé organosilicié qui présente un cycle cyclopentanone substitué par un groupe méthyle et un groupe triéthoxysilyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one implique généralement la réaction de la 2-méthylcyclopentanone avec le triéthoxysilane en présence d'un catalyseur. Les conditions réactionnelles comprennent souvent :
Catalyseur : Un acide de Lewis tel que l'éthérate de trifluorure de bore.
Solvant : Des conditions anhydres sont préférées, utilisant souvent des solvants comme le dichlorométhane.
Température : La réaction est généralement effectuée à température ambiante ou légèrement élevée.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la garantie que le processus est rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe carbonyle.
Substitution : Le groupe triéthoxysilyle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des nucléophiles comme les amines ou les alcools dans des conditions basiques.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
La 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme unité de construction en synthèse organique, en particulier dans la formation de molécules complexes.
Biologie : Le composé peut être utilisé dans le développement de molécules bioactives et de produits pharmaceutiques.
Industrie : Il est utilisé dans la production de matériaux avancés, tels que les revêtements et les adhésifs, en raison de ses propriétés organosiliciées.
Mécanisme d'action
Le mécanisme par lequel la 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one exerce ses effets implique des interactions avec diverses cibles moléculaires. Le groupe triéthoxysilyle peut subir une hydrolyse pour former des silanols, qui peuvent ensuite se condenser pour former des liaisons siloxane. Cette propriété est particulièrement utile en science des matériaux pour créer des réseaux de polymères réticulés.
Applications De Recherche Scientifique
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its organosilicon properties.
Mécanisme D'action
The mechanism by which 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in materials science for creating cross-linked polymer networks.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-2-cyclopentène-1-one : Ce composé est similaire en structure mais ne possède pas le groupe triéthoxysilyle.
1,3-Cyclopentanedione, 2-méthyl- : Un autre composé similaire qui présente un cycle cyclopentanone avec un groupe méthyle mais qui ne possède pas le groupe triéthoxysilyle.
Unicité
La 2-Méthyl-3-(triéthoxysilyl)cyclopentan-1-one est unique en raison de la présence du groupe triéthoxysilyle, qui confère des propriétés distinctes telles qu'une réactivité accrue et la capacité de former des liaisons siloxane. Cela le rend particulièrement précieux dans les applications nécessitant des matériaux robustes et durables.
Propriétés
Numéro CAS |
150502-29-7 |
|---|---|
Formule moléculaire |
C12H24O4Si |
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
2-methyl-3-triethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C12H24O4Si/c1-5-14-17(15-6-2,16-7-3)12-9-8-11(13)10(12)4/h10,12H,5-9H2,1-4H3 |
Clé InChI |
NVPBFTQAIXJMAO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1CCC(=O)C1C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)

![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)


![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
